molecular formula C11H13NO2S B8404868 3-Butyl-1,2-benzisothiazole 1,1-dioxide

3-Butyl-1,2-benzisothiazole 1,1-dioxide

Cat. No.: B8404868
M. Wt: 223.29 g/mol
InChI Key: WKMMAHMKURLRPS-UHFFFAOYSA-N
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Description

3-Butyl-1,2-benzisothiazole 1,1-dioxide is a benzisothiazole derivative of high interest in chemical and pharmaceutical research. Compounds within the 1,2-benzisothiazole 1,1-dioxide family are frequently investigated as key synthetic intermediates or core structures in the development of new active molecules. For instance, structurally similar 4-alkyl- and 4-aryl- benzothiadiazine 1,1-dioxides have been explored for their potential biological activities, serving as building blocks in medicinal chemistry . Other benzisothiazolinone derivatives are widely utilized as potent antimicrobial preservatives in industrial applications, demonstrating the broader relevance of this heterocyclic system in material science . The butyl substituent at the 3-position makes this particular compound a valuable candidate for structure-activity relationship (SAR) studies, as alkyl chains can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Researchers may employ this reagent in the synthesis of more complex molecules or to develop novel compounds with potential herbicidal or antifungal properties, as seen in related chemical families . This product is intended for research purposes by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

3-butyl-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C11H13NO2S/c1-2-3-7-10-9-6-4-5-8-11(9)15(13,14)12-10/h4-6,8H,2-3,7H2,1H3

InChI Key

WKMMAHMKURLRPS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NS(=O)(=O)C2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • Lipophilicity : The butyl group increases hydrophobicity (logP ~3.5) compared to smaller substituents like Cl (logP ~2.1) or OEt (logP ~1.8), affecting membrane permeability .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity at the 3-position, facilitating nucleophilic reactions, while alkyl groups (e.g., butyl) stabilize via inductive effects .

Yield Comparison :

  • 3-Chloro derivatives achieve moderate yields (36%) due to harsh halogenation conditions .
  • 3-Alkyl derivatives (e.g., butyl) show higher yields (45–60%) under milder organometallic conditions .

Physicochemical Properties

  • Crystal Packing : The butyl group induces steric hindrance, leading to less dense packing compared to planar substituents (e.g., Cl). Intramolecular hydrogen bonds (N–H⋯O, C–H⋯O) are common across derivatives, stabilizing supramolecular architectures .
  • Thermal Stability : 3-Butyl derivatives exhibit lower melting points (~150°C) versus 3-chloro (~320°C) due to reduced crystallinity .

Preparation Methods

Key Data from US5374738A:

ParameterDetails
Starting material7.32 g saccharin, 2.16 g NaOMe
Grignard reagent0.04 mol n-butylMgBr
SolventTHF
Reaction time2 hours at reflux
PurificationAcidification with HCl, filtration

Mitsunobu Alkylation Using Butanol

A regioselective O-alkylation method under Mitsunobu conditions:

  • Reagents : Saccharin, butanol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) in THF.

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 78%.

Experimental Summary from SAGE Journal:

ParameterDetails
Molar ratio1:1.2 (saccharin:butanol)
CatalystDIAD (1.2 equiv), PPh₃ (1.2 equiv)
SolventTHF
WorkupColumn chromatography (petroleum ether/EtOAc)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldPurity
Alkali-mediatedLow cost, scalableRequires high-temperature steps76%>96% (HPLC)
Grignard reagentHigh regioselectivityMoisture-sensitive conditions76–85%>90%
MitsunobuMild conditions, no metal residuesExpensive reagents (DIAD, PPh₃)78%>95%

Mechanistic Insights

  • Alkali-mediated route : The alkali deprotonates BIT, forming a nucleophilic sulfur center that attacks 1-bromobutane via an SN2 mechanism.

  • Grignard pathway : The Grignard reagent abstracts a proton from saccharin, generating a magnesium-bound intermediate that reacts with butyl bromide.

  • Mitsunobu reaction : Involves redox cycling between DIAD and PPh₃, enabling the direct coupling of butanol to saccharin’s nitrogen atom.

Challenges and Optimization Strategies

  • Byproduct formation : Competing N-alkylation is minimized using aprotic solvents (DMF, THF).

  • Purification : Vacuum distillation or column chromatography is critical for removing unreacted BIT or saccharin.

  • Scale-up : The alkali-mediated method is preferred for industrial production due to lower reagent costs.

Recent Advances

  • Microwave-assisted synthesis : Reduced reaction time from hours to minutes for Grignard-based routes.

  • Flow chemistry : Continuous-flow systems improve safety and yield in halogenated solvent reactions .

Q & A

Q. What are the standard synthetic routes for 3-Butyl-1,2-benzisothiazole 1,1-dioxide?

The compound is typically synthesized via nucleophilic substitution using saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) as a precursor. Key steps include:

  • Reacting saccharin with organolithium or Grignard reagents to introduce alkyl/aryl groups at the 3-position .
  • Halogenation of saccharin using phosphorus pentachloride (PCl₅) to form 3-chloro-1,2-benzisothiazole 1,1-dioxide, which serves as an intermediate for further alkylation (e.g., with butyllithium) .
  • Optimizing reaction conditions (e.g., solvents like THF or 1,4-dioxane, temperatures of 60–80°C, and inert atmospheres) to improve yields .

Q. How is the purity and structural integrity of the compound confirmed?

Analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and regioselectivity (e.g., aromatic proton shifts at δ 7.70–8.17 ppm for benzisothiazole derivatives) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weights (e.g., m/z 224 [M+H]+^+ for allyloxy derivatives) .
  • X-ray crystallography : Resolves bond lengths and angles, particularly for conformational studies (e.g., planar benzisothiazole moieties) .

Advanced Research Questions

Q. How can reaction yields be optimized for 3-substituted derivatives?

Yield optimization strategies involve:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic displacement compared to non-polar alternatives .
  • Catalyst use : Triethylamine or other bases improve chloride displacement efficiency in intermediates like 3-chloro derivatives .
  • Temperature control : Prolonged heating (e.g., 24 h at 80°C) ensures complete substitution but requires balancing against decomposition risks .

Q. What contradictions arise in spectroscopic data for derivatives, and how are they resolved?

Discrepancies in NMR or MS data may stem from:

  • Conformational isomerism : For allyloxy derivatives, DFT calculations (B3LYP/6-311++G(3df,3pd)) and IR spectroscopy distinguish between trans (TSk) and gauche (GSk) conformers .
  • Tautomeric equilibria : In biological matrices, pH-dependent tautomerization of sulfonamide groups can shift 1^1H NMR peaks, resolved via pH-controlled experiments .

Q. What methodologies evaluate the biological activity of derivatives?

Key approaches include:

  • In vitro cytotoxicity assays : Compounds are tested against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values calculated via GraphPad Prism .
  • Antimicrobial screening : Disk diffusion assays measure inhibition zones against pathogens like S. aureus, with statistical validation via one-way ANOVA (p < 0.05) .
  • Mechanistic studies : Fluorescence quenching assays assess DNA intercalation or enzyme inhibition (e.g., human mast cell tryptase) .

Q. How do thermal and photochemical properties influence stability and reactivity?

  • Thermal isomerization : At >180°C, 3-allyloxy derivatives undergo sigmatropic shifts (e.g., Chapman-type [1,3] methyl transfers), altering regiochemistry .
  • Photodecomposition : UV exposure induces N–S bond cleavage in saccharin derivatives, forming benzamide and SO₂. Stabilization requires dark storage or radical scavengers .

Q. What strategies address low yields in intramolecular cyclization reactions?

Solutions include:

  • Microwave-assisted synthesis : Reduces reaction times and improves cyclization efficiency compared to conventional heating .
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts enhance ring closure in N-acyl-o,N-dilithiobenzenesulphonamides .

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